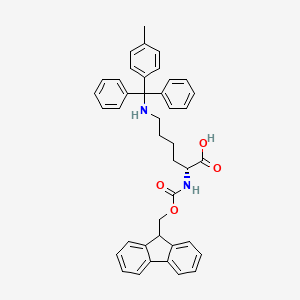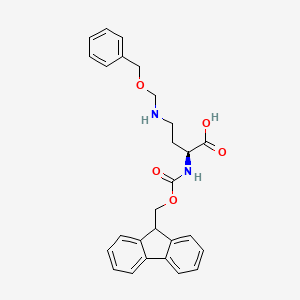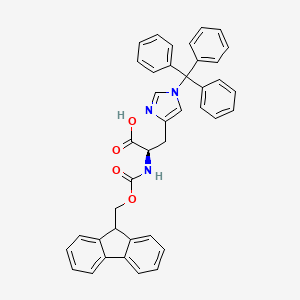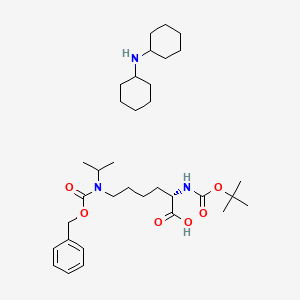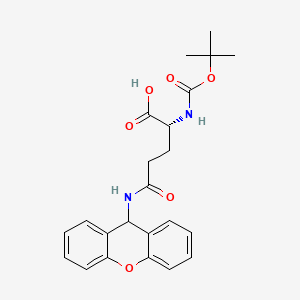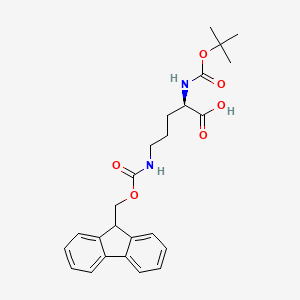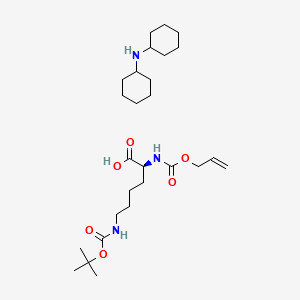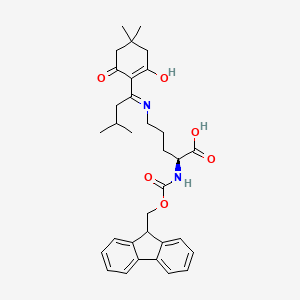
Fmoc-Orn(Ivdde)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Orn(Ivdde)-OH, also known as N-Fmoc-N’-[2-(2,2-dimethoxyethyl)-1,3-dioxolane-4-yl]-L-ornithine, is an organic compound used in the synthesis of peptides and proteins. It is a derivative of Ornithine, a natural amino acid, and is widely used in peptide synthesis due to its high selectivity and efficiency. This compound is a valuable tool for researchers, as it can be used to synthesize a wide variety of peptides and proteins, including peptide hormones, peptide antibiotics, and peptide enzymes.
Aplicaciones Científicas De Investigación
Síntesis y capacidad de gelificación
Los aminoácidos protegidos con Fmoc, como Fmoc-Orn(Ivdde)-OH, se pueden usar en la síntesis de ciclo(L-Lys-L-Lys)s mono-sustituidos {svg_1}. Estos compuestos pueden formar organogeles termo-reversibles estables en varios solventes, con una concentración mínima de gelificación (MGC) en un rango de 1%―4% (fracción en masa) {svg_2}.
Autoensamblaje en nanoestructuras
Estos gelificantes se autoensamblan en estructuras de red de nanofibras, nanocintas o nanotubos 3D {svg_3}. Este autoensamblaje se ve facilitado por la presencia de aminoácidos protegidos con Fmoc {svg_4}.
Síntesis de péptidos en fase sólida (SPPS)
Los aminoácidos protegidos con Fmoc se utilizan ampliamente en la síntesis de péptidos en fase sólida (SPPS) {svg_5}. Este método es particularmente útil cuando se necesitan cantidades mayores de péptidos para estudios como pruebas biológicas, investigación estructural de RMN o estudios de interacción entre péptidos con otras moléculas {svg_6}.
Desarrollo de nuevos fármacos
Los péptidos, que se pueden sintetizar utilizando aminoácidos protegidos con Fmoc, son cada vez más importantes en el desarrollo de nuevos fármacos {svg_7}. Tienen varias actividades biológicas como antimicrobiana, antitrombótica, opioide y antioxidante {svg_8}.
Ciencia de materiales
Los péptidos también son cada vez más importantes en la ciencia de los materiales debido a sus propiedades de autoensamblaje {svg_9}. El autoensamblaje de aminoácidos protegidos con Fmoc en varias estructuras puede servir como excelentes andamios bioorgánicos para diversas aplicaciones {svg_10}.
Mecanismo De Acción
Target of Action
Fmoc-Orn(Ivdde)-OH is a modified amino acid, and its primary targets are the biological systems where it can participate in the formation of peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it a crucial component in peptide synthesis .
Mode of Action
The Fmoc group in this compound acts as a temporary protecting group for the N-terminus during peptide synthesis . It is cleaved by secondary amines such as piperidine, allowing the peptide chain to be assembled step by step . The Fmoc moiety’s hydrophobicity and aromaticity promote the association of building blocks, contributing to the self-assembly of Fmoc-modified amino acids and short peptides .
Biochemical Pathways
This compound, like other Fmoc-modified amino acids and short peptides, can self-assemble due to the hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . This self-assembly is a key biochemical pathway that results in unique and tunable morphologies of different functionalities .
Result of Action
The result of this compound’s action is the formation of peptides with specific sequences and structures. These peptides can have various biological activities, making them important in the environment in which they operate . The self-assembled structures formed by Fmoc-modified amino acids and short peptides can have various applications, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the peptide synthesis process can be affected by the pH, temperature, and the presence of other chemicals . Furthermore, the self-assembly of Fmoc-modified amino acids and short peptides can be influenced by factors such as peptide sequences and the presence of substantial aromatic moieties in their side-chains .
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O6/c1-20(2)16-27(30-28(36)17-33(3,4)18-29(30)37)34-15-9-14-26(31(38)39)35-32(40)41-19-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,20,25-26,36H,9,14-19H2,1-4H3,(H,35,40)(H,38,39)/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZWSEOHAQFMBS-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of protecting the end amido group in Fmoc-Orn(Ivdde)-OH?
A1: Protecting the end amido group of amino acids like ornithine (Orn) with a protecting group like Ivdde is crucial during peptide synthesis. [] This protection prevents unwanted side reactions and ensures that the amino acid couples specifically at the desired site on the growing peptide chain.
Q2: What spectroscopic techniques were used to confirm the structure of this compound?
A2: The abstract mentions the use of four spectroscopic techniques for structural confirmation: []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




